molecular formula C13H19ClO B7894630 1-Chloro-4-(heptyloxy)benzene

1-Chloro-4-(heptyloxy)benzene

Cat. No.: B7894630
M. Wt: 226.74 g/mol
InChI Key: ISYRMBUKZWTDNZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(heptyloxy)benzene is a substituted aromatic compound featuring a chlorine atom and a heptyloxy group (a seven-carbon alkyl chain attached via an oxygen atom) at the para positions of the benzene ring. The heptyloxy group likely confers distinct physical properties, such as increased hydrophobicity and lower melting points compared to shorter-chain derivatives, while the chloro substituent enhances electrophilic reactivity . Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, often involving phenolic or chloromethyl precursors under controlled conditions .

Properties

IUPAC Name

1-chloro-4-heptoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYRMBUKZWTDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(heptyloxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with heptyl alcohol in the presence of a base, such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(heptyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form 1-chloro-4-(heptyloxy)cyclohexane using hydrogenation catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in cyclohexane derivatives.

Scientific Research Applications

1-Chloro-4-(heptyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-(heptyloxy)benzene depends on its chemical interactions. The chlorine atom and heptyloxy group can participate in various reactions, influencing the compound’s reactivity and interactions with other molecules. For example, the chlorine atom can act as a leaving group in substitution reactions, while the heptyloxy group can engage in hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, facilitating nucleophilic substitution or coupling reactions .
  • Fluorinated or glycosyl substituents enhance stability and bioavailability, making them valuable in medicinal chemistry .
  • Longer alkyl/alkoxy chains (e.g., heptyloxy) reduce crystallinity and increase lipophilicity, impacting solubility and phase behavior .

Key Observations :

  • Raney Ni and SnCl₂ reductions yield lower purity compared to optimized methods like SOCl₂-mediated chlorination .
  • Crystalline forms require precise conditions (e.g., glycosylation) for pharmaceutical-grade purity .

Key Observations :

  • Chloromethyl derivatives exhibit higher toxicity, necessitating careful handling .
  • Fluorinated analogs are prioritized for drug development due to favorable pharmacokinetics .

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